1-benzyl-N-(4-isopropylphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
The compound “1-benzyl-N-(4-isopropylphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves numerous methods . A series of novel substituted pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications
Anti-Tubercular Agents
One of the significant applications of this compound is in the field of anti-tubercular drugs . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Aggregation-Induced Emission Enhancement (AIEE)
Pyrrolo[1,2-a]pyrimidines, a class of compounds to which our compound belongs, have been synthesized and found to exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . This property could be useful in the field of optoelectronics and sensing.
Antiviral Activity
Indole derivatives, which include our compound, have shown promising antiviral activity . They have been used in the synthesis of various organic compounds that have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-Inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown potential in the field of oncology as well . They have been found to possess anticancer properties, making them a possible candidate for the development of new cancer therapies.
Antioxidant Activity
Another potential application of indole derivatives is their antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
properties
IUPAC Name |
6-benzyl-12-methyl-2-oxo-N-(4-propan-2-ylphenyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2/c1-18(2)21-10-12-22(13-11-21)29-27(33)24-15-23-26(31(24)17-20-7-5-4-6-8-20)30-25-14-9-19(3)16-32(25)28(23)34/h4-16,18H,17H2,1-3H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWJXBWLLDBFRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)C(C)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(4-isopropylphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide |
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